molecular formula C30H30N2O7S B297233 N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide

N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide

Cat. No. B297233
M. Wt: 562.6 g/mol
InChI Key: YFXZKYVZAYENSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, BDP-9066 has a unique chemical structure that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide can prevent the proliferation of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its antiproliferative and anti-inflammatory effects, N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain cytokines and chemokines, which are involved in the immune response. These effects suggest that N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide may have potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide in lab experiments is its unique chemical structure, which may allow for more specific targeting of certain enzymes and proteins. Additionally, N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has been shown to have low toxicity in vitro and in vivo, indicating that it may be a safe and effective therapeutic agent. However, one limitation of using N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide is its relatively low yield in the synthesis process, which may make it difficult to produce large quantities for use in experiments.

Future Directions

There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide. One area of interest is its potential as a cancer therapy, particularly for breast, lung, and colon cancers. Further studies are needed to determine the optimal dosage and administration of N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide for these types of cancers. Additionally, N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Future studies should investigate the efficacy of N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide against a wider range of pathogens. Finally, N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide may have potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Further studies are needed to determine the mechanisms of action and potential side effects of N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide in these applications.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide involves a multi-step process that begins with the reaction of 4-benzyloxyaniline with 3,4-dimethoxybenzene-1-sulfonyl chloride to form the intermediate 4-(benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate. This intermediate is then reacted with N-(4-methoxyphenyl)acetamide in the presence of a base to yield N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide. The overall yield of the synthesis is around 50%.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has anti-inflammatory properties and can reduce inflammation in a mouse model of acute lung injury. Additionally, N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide has been shown to inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent.

properties

Molecular Formula

C30H30N2O7S

Molecular Weight

562.6 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C30H30N2O7S/c1-36-25-15-11-24(12-16-25)32(40(34,35)27-17-18-28(37-2)29(19-27)38-3)20-30(33)31-23-9-13-26(14-10-23)39-21-22-7-5-4-6-8-22/h4-19H,20-21H2,1-3H3,(H,31,33)

InChI Key

YFXZKYVZAYENSQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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